molecular formula C7H6N6 B6894225 1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile

1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile

Cat. No.: B6894225
M. Wt: 174.16 g/mol
InChI Key: PBJYDPHOYXTRNA-UHFFFAOYSA-N
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Description

1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their versatility and are commonly found in various biologically active molecules. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction conditions precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the carbonitrile group.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-pyrazol-3-ylmethyl)-1,2,4-triazole-3-carbonitrile
  • 1-(1H-pyrazol-4-ylmethyl)-1,2,4-triazole-3-carbonitrile
  • 1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-5-carbonitrile

Uniqueness

1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the pyrazole ring and the carbonitrile group allows for distinct interactions with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(1H-pyrazol-5-ylmethyl)-1,2,4-triazole-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N6/c8-3-7-9-5-13(12-7)4-6-1-2-10-11-6/h1-2,5H,4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBJYDPHOYXTRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN2C=NC(=N2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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